![molecular formula C12H24Br2Zn B14267663 Zinc, bis(6-bromohexyl)- CAS No. 166115-20-4](/img/structure/B14267663.png)
Zinc, bis(6-bromohexyl)-
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Overview
Description
Zinc, bis(6-bromohexyl)- is a chemical compound with the molecular formula C12H24Br2Zn It is characterized by the presence of zinc coordinated with two 6-bromohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bis(6-bromohexyl)- typically involves the reaction of zinc with 6-bromohexyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions often include refluxing the mixture to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(6-bromohexyl)- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of electrochemical methods to generate bromine in situ can also be employed to minimize waste and improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Zinc, bis(6-bromohexyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydroxide or ammonia in solvents such as water or alcohol.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 6-hydroxyhexyl derivatives, while coupling reactions can produce polymers or other complex structures .
Scientific Research Applications
Potential Applications
Zinc, bis(6-bromohexyl)- has potential applications across various fields:
- Catalysis: It can serve as a zinc-based catalyst in organic reactions.
- Pharmaceuticals: It has potential use in drug formulations because of its biological activity.
- Biological Systems: Interaction studies are crucial for understanding its behavior in biological systems and material applications. Preliminary studies suggest that the compound may interact with various biomolecules, influencing enzymatic activity or cellular uptake mechanisms. Further research is needed to elucidate these interactions fully and assess their implications for safety and efficacy in potential applications.
Structural and Functional Similarities
Zinc, bis(6-bromohexyl)- shares structural and functional similarities with several other compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Zinc(II) acetate | Simple acetate coordination | Commonly used in catalysis |
Zinc phthalocyanine | Phthalocyanine core with zinc | Known for photophysical properties |
Zinc bis(dodecyl)phosphate | Long-chain alkyl groups | Used in surfactants |
Zinc bis(alkyl)carboxylate | Alkyl carboxylic acid derivatives | Exhibits biodegradable properties |
Zinc, bis(6-bromohexyl)- is unique due to its specific halogenated structure, which may enhance its reactivity and interaction profiles compared to other zinc complexes.
Further Research
Mechanism of Action
The mechanism by which Zinc, bis(6-bromohexyl)- exerts its effects involves the coordination of zinc with the 6-bromohexyl groups. This coordination can influence the reactivity of the zinc center, making it more susceptible to nucleophilic attack or redox reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, proteins, and other biomolecules that require zinc as a cofactor .
Comparison with Similar Compounds
Zinc, bis(6-chlorohexyl)-: Similar structure but with chlorine atoms instead of bromine.
Zinc, bis(6-iodohexyl)-: Similar structure but with iodine atoms instead of bromine.
Zinc, bis(6-fluorohexyl)-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: Zinc, bis(6-bromohexyl)- is unique due to the specific reactivity of the bromine atoms, which can participate in a wider range of substitution and coupling reactions compared to its chloro, iodo, and fluoro counterparts. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
166115-20-4 |
---|---|
Molecular Formula |
C12H24Br2Zn |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
zinc;1-bromohexane |
InChI |
InChI=1S/2C6H12Br.Zn/c2*1-2-3-4-5-6-7;/h2*1-6H2;/q2*-1;+2 |
InChI Key |
ZCCHCAHGQAOBJG-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]CCCCCBr.[CH2-]CCCCCBr.[Zn+2] |
Origin of Product |
United States |
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